molecular formula C13H21N5O4S B6438728 N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549031-87-8

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6438728
CAS No.: 2549031-87-8
M. Wt: 343.40 g/mol
InChI Key: YUEURUBDISGYHA-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a triazine-based compound featuring a piperidine ring substituted at the 4-position with a cyclopropanesulfonamide group. The 4,6-dimethoxy-1,3,5-triazine core is a versatile scaffold known for its applications in medicinal chemistry and agrochemicals due to its stability and capacity for nucleophilic substitution reactions .

Properties

IUPAC Name

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-5-9(6-8-18)17-23(19,20)10-3-4-10/h9-10,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEURUBDISGYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Cyanuric Chloride

Cyanuric chloride reacts with methanol under basic conditions to replace two chlorine atoms with methoxy groups. Sodium methoxide or potassium carbonate in anhydrous methanol at 0–5°C ensures selective substitution at the 4- and 6-positions. The reaction proceeds as follows:

C3N3Cl3+2CH3OHBaseC3N3Cl(OCH3)2+2HCl\text{C}3\text{N}3\text{Cl}3 + 2\text{CH}3\text{OH} \xrightarrow{\text{Base}} \text{C}3\text{N}3\text{Cl}(\text{OCH}3)2 + 2\text{HCl}

This step achieves ~85% yield with rigorous temperature control to prevent over-substitution.

Piperidine Substitution

The remaining chlorine at the 2-position is replaced by piperidine via nucleophilic aromatic substitution. Piperidine (1.2 equiv) reacts with 2-chloro-4,6-dimethoxy-1,3,5-triazine in tetrahydrofuran (THF) at 25°C for 12 hours. Triethylamine (1.5 equiv) neutralizes HCl byproducts:

C3N3Cl(OCH3)2+C5H11NEt3NC3N3(OCH3)2(C5H10N)+HCl\text{C}3\text{N}3\text{Cl}(\text{OCH}3)2 + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{Et}3\text{N}} \text{C}3\text{N}3(\text{OCH}3)2(\text{C}5\text{H}_{10}\text{N}) + \text{HCl}

The product, 2-piperidinyl-4,6-dimethoxy-1,3,5-triazine, is isolated via vacuum distillation (yield: 78–82%).

Cyclopropanesulfonamide Coupling

The piperidine nitrogen undergoes sulfonylation with cyclopropanesulfonamide. This step requires activation of the sulfonamide or the piperidine intermediate.

Sulfonamide Activation

Cyclopropanesulfonamide is activated using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a triazine-based coupling agent. In acetonitrile or methanol, DMT-MM (1.1 equiv) facilitates sulfonamide bond formation at 25°C:

R-NH2+DMT-MMR-NH-DMTPiperidine DerivativeR-NH-Piperidine-Triazine\text{R-NH}_2 + \text{DMT-MM} \rightarrow \text{R-NH-DMT} \xrightarrow{\text{Piperidine Derivative}} \text{R-NH-Piperidine-Triazine}

Reaction yields exceed 90% when using N-methylmorpholine as a base.

Direct Coupling via Nucleophilic Substitution

Alternatively, cyclopropanesulfonyl chloride (1.05 equiv) reacts directly with the piperidine-triazine intermediate in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) scavenges HCl:

C5H10N-Triazine+C3H5SO2ClEt3NC5H10N(SO2C3H5)-Triazine+HCl\text{C}5\text{H}{10}\text{N-Triazine} + \text{C}3\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}5\text{H}{10}\text{N(SO}2\text{C}3\text{H}_5\text{)-Triazine} + \text{HCl}

This method achieves 75–80% yield but requires careful exclusion of moisture.

Reaction Optimization and Scalability

Industrial-scale production demands solvent recovery, catalytic efficiency, and waste reduction.

Solvent Systems

SolventRoleTemperature RangeYield (%)
THFTriazine synthesis0–25°C78–82
AcetonitrileSulfonylation25°C90–92
DCMDirect coupling0–5°C75–80

Polar aprotic solvents enhance triazine stability, while DCM minimizes side reactions during sulfonylation.

Catalytic Additives

  • DMT-MM : Accelerates sulfonamide coupling via in situ activation (turnover number: 8–10).

  • N-Methylmorpholine : Maintains pH 8–9 during couplings, preventing triazine hydrolysis.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data include:

Spectroscopic Data

TechniqueKey Signals
1H NMR δ 3.72 (s, 6H, OCH3), 1.31–1.45 (m, 4H, cyclopropane)
13C NMR δ 170.2 (triazine C=N), 55.1 (OCH3)
MS m/z 343.40 [M+H]+

Purity Assessment

HPLC (C18 column, acetonitrile/water) shows ≥98% purity at 254 nm.

Challenges and Alternative Routes

Competing Side Reactions

  • Triazine Hydrolysis : Moisture leads to methoxy group displacement by hydroxyls, necessitating anhydrous conditions.

  • Sulfonamide Oxidation : Cyclopropanesulfonamide may form sulfones if exposed to strong oxidizers during synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times by 60% but risks thermal degradation of the triazine ring .

Scientific Research Applications

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its ability to act as a coupling agent in chemical reactions. The triazine ring activates carboxylic acids, facilitating their reaction with nucleophiles to form amides and esters . This activation occurs through the formation of an active ester intermediate, which is highly reactive and undergoes nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine Derivatives

Compound Class Core Structure Substituent Synthesis Conditions Key Functional Groups
Target Compound 4,6-Dimethoxy-1,3,5-triazine Piperidin-4-yl-cyclopropanesulfonamide Likely analogous to : 1,4-dioxane/water, Et₃N, RT Sulfonamide, piperidine, cyclopropane
Amino Acid Derivatives 4,6-Dimethoxy-1,3,5-triazine α-Amino acids (e.g., glycine, alanine) 1,4-dioxane/water, Et₃N, RT Carboxylate, amine
Nisoldipine Analogs Dihydropyridine Nitrophenyl, ester groups Not specified Ester, nitro, dihydropyridine

Key Observations:

Triazine vs. Dihydropyridine Cores: The target compound and amino acid derivatives share a triazine core, which contrasts with the dihydropyridine structure of nisoldipine analogs. Triazines are more electron-deficient, enabling nucleophilic substitutions, whereas dihydropyridines are redox-active and calcium channel modulators .

Amino acid substituents (e.g., compounds 3–9) confer zwitterionic properties, improving aqueous solubility but limiting blood-brain barrier penetration .

Synthetic Flexibility : Both triazine classes are synthesized under mild, aqueous-compatible conditions, but the target compound’s piperidine-sulfonamide group may require tailored purification steps due to its hydrophobic nature .

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Property Target Compound Amino Acid Derivatives (e.g., Compound 3) Nisoldipine Analogs (e.g., Related Compound C)
Molecular Weight ~400–450 g/mol (estimated) 250–350 g/mol 291–386 g/mol
Solubility Moderate (lipophilic sulfonamide) High (polar amino acids) Low (ester/nitro groups)
Reactivity Electrophilic triazine core Nucleophilic substitution at triazine Redox-active dihydropyridine
Potential Applications Enzyme inhibitors, agrochemicals Peptide mimics, prodrugs Calcium channel blockers

Research Findings:

  • Triazine Stability: The 4,6-dimethoxy groups on the triazine core enhance stability against hydrolysis compared to non-methoxy analogs, as evidenced by the synthesis of compounds 3–9 under aqueous conditions .
  • Biological Activity: Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may exhibit similar activity, whereas amino acid derivatives could serve as prodrugs or substrate analogs .

Biological Activity

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethoxy groups and a piperidine moiety. Its chemical formula is C10H17N5O2SC_{10}H_{17}N_5O_2S, which indicates the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazine ring is known for stabilizing reactive intermediates, which facilitates nucleophilic substitutions. This mechanism is crucial in the formation of biologically active molecules such as amides and esters .

1. Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain triazine derivatives inhibit the epidermal growth factor receptor (EGFR) kinase, which is pivotal in cancer cell proliferation. One study reported an IC50 value of 229.4 nM for a related compound against the A549 cancer cell line .

2. Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO). Compounds similar to this compound have demonstrated selective inhibition towards MAO-A over MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of triazine derivatives:

StudyCompoundBiological ActivityKey Findings
Prashanth et al. (2021)Triazine-Pyrazole DerivativeAnticancerSignificant activity against EGFR kinase with IC50 = 229.4 nM
Singh et al. (2015)Triazine-Amino Acid DerivativesMAO InhibitionComparable inhibition to clorgyline with selective activity towards MAO-A
MDPI Research (2021)Synthesis of Triazine DerivativesAnticancerIndicated potential efficacy against various cancer cell lines

Q & A

Q. What are the key synthetic strategies for preparing N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the triazine and piperidine cores. A common approach includes:

Triazine Functionalization : Reacting 4,6-dimethoxy-1,3,5-triazine with piperidine derivatives under nucleophilic substitution conditions .

Sulfonamide Coupling : Introducing the cyclopropanesulfonamide group via sulfonyl chloride intermediates in the presence of a base (e.g., triethylamine) .
Optimization Factors :

  • Temperature : Elevated temperatures (60–80°C) improve triazine reactivity but require careful control to avoid decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate triazine substitutions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazine substitution and sulfonamide connectivity. For example, methoxy groups on triazine appear as singlets near δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves conformational details of the piperidine-triazine linkage and cyclopropane geometry (see for analogous structures) .

Q. What structural features distinguish this compound from other sulfonamide-triazine hybrids?

Feature This Compound Common Analogs (e.g., Sulfamethoxazole)
Triazine Substituents 4,6-Dimethoxy groupsChlorine or methyl groups
Sulfonamide Linker Cyclopropane ringAryl or alkyl chains
Piperidine Conformation Chair conformation (rigid scaffold)Flexible alkylamine chains
The dimethoxy-triazine enhances electron density, influencing reactivity in cross-coupling reactions, while the cyclopropane improves metabolic stability .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodology :

  • Analog Synthesis : Modify substituents on the triazine (e.g., replacing methoxy with amino groups) and cyclopropane (e.g., fluorination) .
  • Assay Selection : Test against enzyme targets (e.g., carbonic anhydrase for sulfonamides) or microbial strains (e.g., E. coli for triazine derivatives) .
  • Data Analysis : Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) and steric parameters (Taft indices) .

Q. What computational tools are suitable for predicting the binding interactions of this compound with biological targets?

  • Docking Simulations : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the triazine and active-site residues .
  • MD Simulations : GROMACS can assess conformational stability of the piperidine ring in aqueous environments .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptor counts from PubChem data () .

Q. How do the 4,6-dimethoxy groups on the triazine core influence its reactivity in nucleophilic substitutions?

The electron-donating methoxy groups deactivate the triazine toward electrophilic attack but enhance stability under basic conditions. Comparative studies with chloro-triazines (e.g., 2,4,6-trichloro-1,3,5-triazine) show:

  • Slower Reaction Kinetics : Methoxy groups reduce leaving-group ability, requiring stronger nucleophiles (e.g., piperidine derivatives) .
  • Thermal Stability : Dimethoxy-triazines resist decomposition at temperatures ≤100°C, enabling prolonged reaction times .

Q. How should researchers address discrepancies in biological activity data across different assays?

Case Example : If antimicrobial activity varies between broth microdilution and agar diffusion assays:

Control Checks : Verify compound solubility in assay media (e.g., DMSO vs. aqueous buffers) .

Mechanistic Profiling : Use fluorescence quenching or SPR to confirm target engagement independently of cell-based readouts .

Statistical Validation : Apply ANOVA to assess inter-assay variability, with p < 0.05 indicating significant differences .

Q. What role does X-ray crystallography play in understanding the conformational flexibility of the piperidine-triazine linkage?

Single-crystal studies (e.g., analogous structures in ) reveal:

  • Chair-to-Boat Transitions : Piperidine adopts a chair conformation in the solid state, stabilizing the triazine-sulfonamide plane.
  • Torsional Angles : The N-C bond between triazine and piperidine shows restricted rotation (θ ≈ 15°), limiting conformational diversity .

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